4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
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Overview
Description
“4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride” is a chemical compound . The IUPAC name for this compound is 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride . It has a molecular weight of 224.13 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives has been reported in the literature . The reaction of N1, N3, 2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate leads to the formation of these derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Antimicrobial Activity
The 4,5,6,7-tetrahydro-2H-indazole derivatives have been tested for their antimicrobial activities . These compounds were synthesized via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate .
Analgesic Activity
These derivatives have also been tested for their analgesic (pain-relieving) activities . This makes them potential candidates for the development of new analgesic drugs .
Anti-inflammatory Activity
The compounds have shown potential as anti-inflammatory agents . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Activity
Indazole, a heterocyclic compound, has been found to exhibit anticancer activity . This suggests that its derivatives, including 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride, could also have potential anticancer properties .
Insecticidal Activity
4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives have been designed and synthesized for their insecticidal activity . This suggests that these compounds could be used in the development of new insecticides .
Antiviral Activity
A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . This indicates that 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride could potentially be used in the development of antiviral drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) to inhibit, regulate, or modulate their activity .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets of this compound, it can be inferred that its action may result in changes in cell cycle progression and cell volume regulation .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-2-1-5-4-9-10-7(5)3-6;;/h4,6H,1-3,8H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMBFYWCUCJBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride |
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